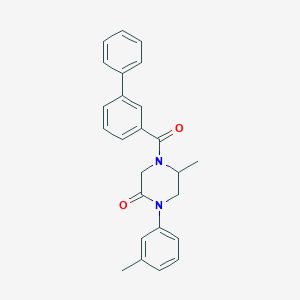
4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone" is a complex organic molecule that falls within the category of piperazinones, compounds known for their diverse chemical and biological properties. The interest in such molecules predominantly arises from their structural uniqueness and potential pharmacological activities.
Synthesis Analysis
The synthesis of similar complex piperazinone derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and primary amines through a sequence of reactions highlights the complexity and versatility of synthetic routes for such compounds (Bektaş et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazinone derivatives, including "4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone," often features a blend of flat and non-planar geometries due to the presence of aromatic systems and the piperazinone core. X-ray crystallography studies provide insights into these conformations, showing how conjugation and substituent effects influence the overall geometry (Nesterov et al., 2003).
Chemical Reactions and Properties
Piperazinone derivatives undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic substitutions, reflecting their reactive nature. The functional groups attached to the piperazinone core significantly impact the chemical behavior, allowing for a wide range of modifications and reactivity patterns. For example, the synthesis and reactivity of dihydropyrimidinone derivatives containing piperazine/morpholine moieties demonstrate the compounds' versatility (Bhat et al., 2018).
Physical Properties Analysis
The physical properties of "4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone" and similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The presence of aromatic rings and the piperazinone core affects these properties, with studies revealing specific interactions, such as hydrogen bonding and π-π stacking, which stabilize their crystal structures (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the molecular structure of the piperazinone derivatives. The electronic nature of the substituents and their placement on the aromatic systems or the piperazinone ring play crucial roles in determining the chemical behavior and reactivity of these compounds. The synthesis and study of various piperazine derivatives provide valuable data on their chemical properties and potential reactivity patterns (Kumar et al., 2017).
科学的研究の応用
Synthesis and Antimicrobial Activities
- Novel compounds, including those related to piperazine derivatives, have been synthesized and tested for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Chemical Synthesis Techniques
- Research by Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry, showcasing advanced techniques in chemical synthesis that could be applicable to the synthesis of complex piperazine-related compounds (Veerman et al., 2003).
Application in Drug Development
- Some studies have investigated the synthesis of compounds with potential therapeutic applications. For example, the work by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker delved into the development of potent bacterial biofilm and MurB inhibitors, highlighting the therapeutic potential of such compounds in addressing bacterial resistance (Mekky & Sanad, 2020).
Polymer Synthesis
- Hattori and Kinoshita (1979) explored the syntheses of polyamides containing theophylline and thymine, demonstrating the use of piperazine-related compounds in creating polymers with potential applications in materials science and engineering (Hattori & Kinoshita, 1979).
特性
IUPAC Name |
5-methyl-1-(3-methylphenyl)-4-(3-phenylbenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-8-6-13-23(14-18)27-16-19(2)26(17-24(27)28)25(29)22-12-7-11-21(15-22)20-9-4-3-5-10-20/h3-15,19H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFIOVJNFHYVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

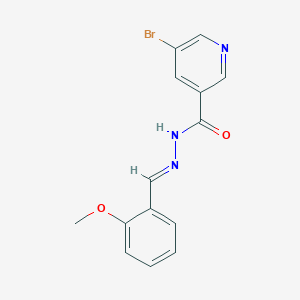
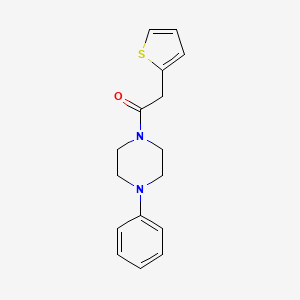
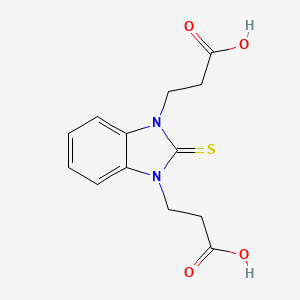
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

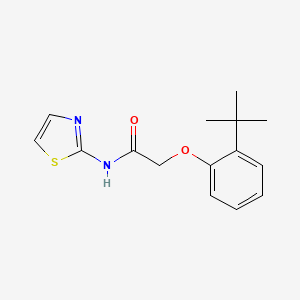
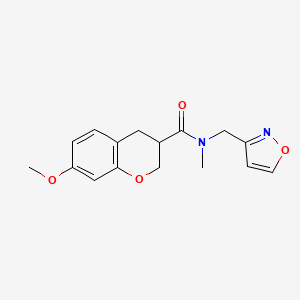
![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

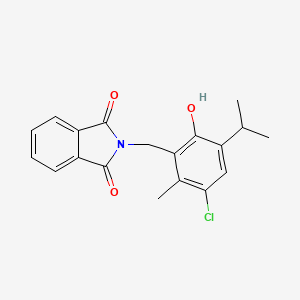
![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)
![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)